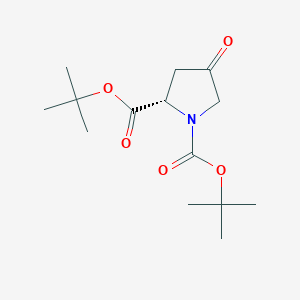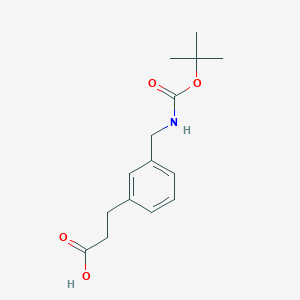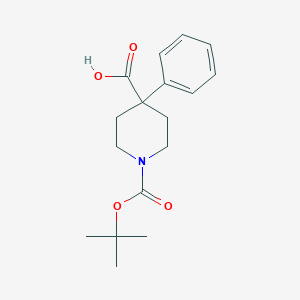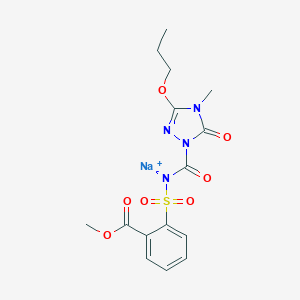![molecular formula C8H4ClF3N4O B061328 5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole CAS No. 190082-01-0](/img/structure/B61328.png)
5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole is a chemical compound with the molecular formula C8H4ClF3N4O It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethoxy)aniline and sodium azide.
Formation of Tetrazole Ring: The aniline derivative undergoes a cyclization reaction with sodium azide in the presence of a suitable catalyst, such as copper sulfate, to form the tetrazole ring.
Chlorination: The resulting tetrazole compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are typical.
Major Products
Substituted Tetrazoles: Products where the chlorine atom is replaced by other functional groups.
Coupled Products: Complex molecules formed through coupling reactions, useful in drug discovery and materials science.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole is used as a building block for synthesizing more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The tetrazole ring is known to mimic carboxylic acids, making it useful in designing enzyme inhibitors and receptor antagonists. Research has shown its potential in developing anti-inflammatory and antimicrobial agents.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its stability and reactivity make it a valuable component in creating materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of 5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole depends on its application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The tetrazole ring can form hydrogen bonds and electrostatic interactions with the target, stabilizing the compound-target complex and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-phenyl-1H-tetrazole
- 4-(Trifluoromethoxy)phenyl-1H-tetrazole
- 5-Methyl-1-[4-(trifluoromethoxy)phenyl]tetrazole
Uniqueness
5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole is unique due to the presence of both the chlorine atom and the trifluoromethoxy group. This combination imparts distinct electronic and steric properties, enhancing its reactivity and stability compared to similar compounds. The trifluoromethoxy group increases lipophilicity, which can improve the compound’s ability to cross biological membranes, making it more effective in medicinal applications.
Properties
IUPAC Name |
5-chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4O/c9-7-13-14-15-16(7)5-1-3-6(4-2-5)17-8(10,11)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMVGHTVCHFTEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599060 |
Source


|
| Record name | 5-Chloro-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190082-01-0 |
Source


|
| Record name | 5-Chloro-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
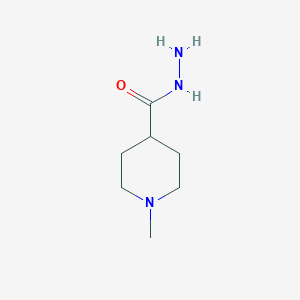

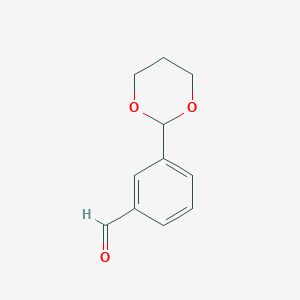
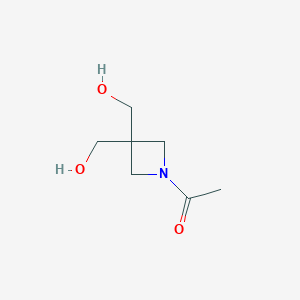

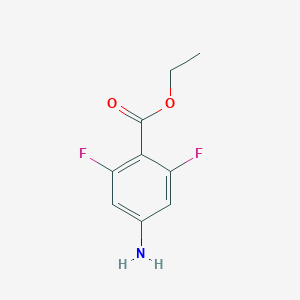
![[1,3]dioxolo[4,5-b]pyridin-6-ylmethanol](/img/structure/B61265.png)
